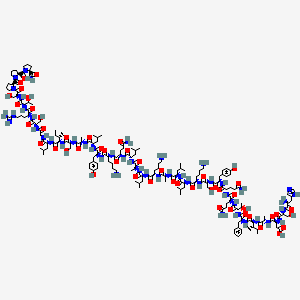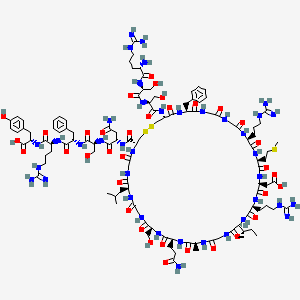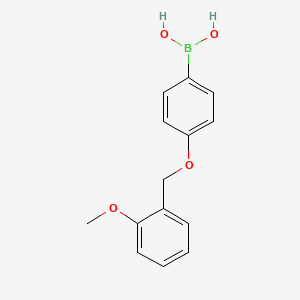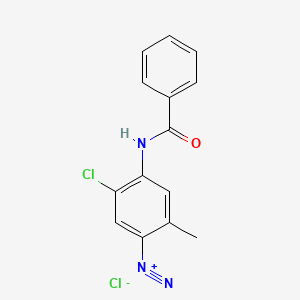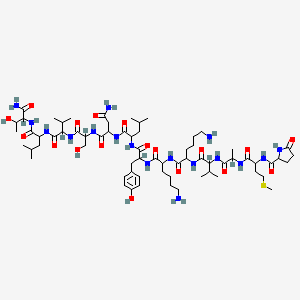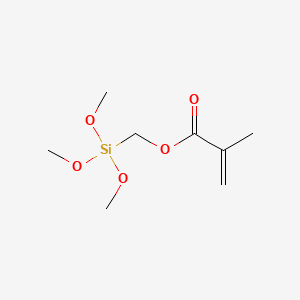
2-Piperazinecarboxaldehyde
Übersicht
Beschreibung
“2-Piperazinecarboxaldehyde” is a chemical compound with the molecular formula C5H10N2O . It is also known as “1-Piperazinecarboxaldehyde” or "1-Formylpiperazine" . The molecular weight of this compound is 114.14600 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include “this compound”, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring with a carboxaldehyde functional group attached to it .
Chemical Reactions Analysis
Piperazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, a base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles or 2-fluoro-N-arylbenzenesulfonamides can lead to the synthesis of two new classes of spirooxindole-based polycyclic systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
2-Piperazinecarboxaldehyde and its derivatives are pivotal in medicinal chemistry. For instance, a visible-light-promoted protocol uses this compound for the synthesis of 2-substituted piperazines, which are crucial scaffolds in medicinal chemistry (Gueret et al., 2020). Similarly, KG-60-piperazine, a silica-supported piperazine, acts as an efficient catalyst in synthesizing 2-amino-2H-chromenes, highlighting its role in medicinal compound synthesis (Golari et al., 2015).
Anti-Tumor Applications
Certain piperazine derivatives have demonstrated significant anti-tumor activities. A study on dimeric cinnamaldehydes, including 2-piperazine derivatives, showed strong inhibition of human colon tumor cells and blocked in vivo tumor growth (Shin et al., 2006).
Environmental and Industrial Applications
In environmental and industrial contexts, piperazine compounds, including those related to this compound, have various applications. For instance, Paracoccus sp. TOH, a piperazine-degrading bacteria, was found to be highly effective in degrading piperazine, a compound used in various industrial processes (Cai et al., 2013). Additionally, the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives highlight their application in flame retardant research (Nguyen et al., 2014).
Catalysis and Chemical Synthesis
Piperazine, including this compound derivatives, serves as an excellent catalyst in chemical synthesis. A study demonstrated the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, showing its efficiency and environmental friendliness (Yousefi et al., 2018).
Carbon Dioxide Capture
In the field of carbon dioxide capture, aqueous piperazine solutions, including those related to this compound, have shown promising results. A study on the degradation of aqueous piperazine in carbon dioxide capture illustrated its resistance to thermal degradation and oxidation, making it a notable solvent for CO2 capture (Freeman et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
piperazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBJDRVNHKBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591595 | |
| Record name | Piperazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773866-77-6 | |
| Record name | Piperazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





